1-[6-chloro-5-(trifluoromethoxy)-1H-benzimidazol-2-yl]pyrazole-4-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Mechanism of Action
Target of Action
JNJ-42041935 is a potent, competitive, and selective inhibitor of prolyl hydroxylase PHD . It inhibits PHD1, PHD2, and PHD3 . These enzymes are key regulators of the hypoxia-inducible factor (HIF), which plays a crucial role in cellular responses to low oxygen conditions .
Mode of Action
JNJ-42041935 acts as an active-site binding, iron insensitive, 2-oxoglutarate competitive, reversible inhibitor of PHD enzymes . It competes with 2-oxoglutarate, a co-substrate of PHD enzymes, thereby preventing the hydroxylation and subsequent degradation of HIF .
Biochemical Pathways
By inhibiting PHD enzymes, JNJ-42041935 stabilizes HIF, which then translocates to the nucleus and binds to hypoxia response elements (HREs) in the promoters of target genes . This leads to the transcriptional activation of a variety of genes involved in crucial biological processes such as erythropoiesis, angiogenesis, and metabolism .
Pharmacokinetics
It’s also known to have a significant biological effect in vivo, suggesting good bioavailability .
Result of Action
JNJ-42041935 has been shown to increase HIF-1α levels in cells and stimulate erythropoietin secretion in mice . In an inflammation-induced anemia model in rats, administration of JNJ-42041935 resulted in a significant increase in the number of circulating reticulocytes and red blood cells, increased blood hemoglobin and hematocrit .
Action Environment
The efficacy of JNJ-42041935, like other HIF stabilizers, can be influenced by the oxygen levels in the environment . Under hypoxic conditions, the activity of PHD enzymes decreases, leading to the stabilization of HIF. Therefore, the effectiveness of JNJ-42041935 may be reduced under low oxygen conditions as the target enzymes are less active . .
Biochemical Analysis
Biochemical Properties
Jnj-42041935 controls the biological activity of HIF-PHD . It interacts with HIF-PH1, HIF-PH2, and HIF-PH3 isozymes . The nature of these interactions is competitive, with Jnj-42041935 acting as an active-site binding, iron insensitive, 2-oxoglutarate competitive inhibitor .
Cellular Effects
Jnj-42041935 has been shown to elevate HIF-1α levels in Hep3B cells . This elevation of HIF-1α levels can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
At the molecular level, Jnj-42041935 exerts its effects through binding interactions with HIF-PH enzymes, leading to their inhibition . This inhibition can result in changes in gene expression, particularly the elevation of HIF-1α levels .
Temporal Effects in Laboratory Settings
Over time, Jnj-42041935 has been observed to stimulate erythropoietin secretion in mice and reverse inflammation-induced anemia in rats
Dosage Effects in Animal Models
In an inflammation-induced anemia model in rats, 100 µM/kg/day Jnj-42041935 significantly increased the number of circulating reticulocytes and red blood cells
Metabolic Pathways
Jnj-42041935 is involved in the metabolic pathway of HIF-PH enzymes . It interacts with these enzymes as a competitive inhibitor
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of JNJ-42041935 involves multiple steps, starting from commercially available starting materials. The key steps include the formation of the benzimidazole core, introduction of the pyrazole ring, and subsequent functionalization to introduce the trifluoromethoxy and carboxylic acid groups. The reaction conditions typically involve the use of strong bases, such as sodium hydride, and various organic solvents, including dimethyl sulfoxide (DMSO) and tetrahydrofuran (THF) .
Industrial Production Methods
While specific industrial production methods for JNJ-42041935 are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This would require optimization of reaction conditions to ensure high yield and purity, as well as the implementation of robust purification techniques, such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
JNJ-42041935 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: The compound can undergo substitution reactions, particularly at the chloro and trifluoromethoxy positions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups, such as alkyl or aryl groups, at the chloro or trifluoromethoxy positions .
Scientific Research Applications
JNJ-42041935 has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study the inhibition of HIF-PHD enzymes and their role in oxygen sensing and cellular metabolism.
Biology: Employed in cell culture studies to investigate the effects of HIF stabilization on gene expression and cellular responses to hypoxia.
Medicine: Explored as a potential therapeutic agent for conditions such as anemia, ischemic diseases, and cancer, where modulation of HIF activity could have beneficial effects.
Industry: Utilized in the development of new drugs targeting HIF-PHD enzymes and in the study of hypoxia-related pathways
Comparison with Similar Compounds
Similar Compounds
Dimethyloxalylglycine (DMOG): Another HIF-PHD inhibitor that is less selective compared to JNJ-42041935.
Cobalt chloride: A chemical that stabilizes HIF by inhibiting HIF-PHD activity, but with broader effects on cellular metal homeostasis.
IOX2: A selective HIF-PHD inhibitor with a different chemical structure but similar mechanism of action
Uniqueness of JNJ-42041935
JNJ-42041935 is unique due to its high selectivity and potency as a HIF-PHD inhibitor. It displays greater than 100-fold selectivity over factor inhibiting hypoxia-inducible factor (FIH) and minimal affinity towards a panel of other receptors, enzymes, and kinases. This makes it a valuable tool for studying HIF regulation and its potential therapeutic applications .
Properties
IUPAC Name |
1-[6-chloro-5-(trifluoromethoxy)-1H-benzimidazol-2-yl]pyrazole-4-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H6ClF3N4O3/c13-6-1-7-8(2-9(6)23-12(14,15)16)19-11(18-7)20-4-5(3-17-20)10(21)22/h1-4H,(H,18,19)(H,21,22) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FXHHASJVTYRJHH-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C2C(=CC(=C1Cl)OC(F)(F)F)N=C(N2)N3C=C(C=N3)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H6ClF3N4O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.65 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1193383-09-3 |
Source
|
Record name | JNJ-42041935 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1193383093 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | JNJ-42041935 | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/T4PPL01131 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.